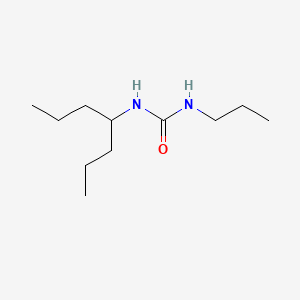

Urea, 1-(4-heptyl)-3-propyl-

Description

Significance of the Urea (B33335) Functionality in Advanced Chemical Synthesis and Medicinal Chemistry

The urea functionality is a cornerstone in the fields of advanced chemical synthesis and medicinal chemistry due to its distinct structural and electronic characteristics. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows for the formation of stable and specific interactions with biological targets such as proteins and enzymes. nih.govresearchgate.net This property is crucial in drug design, where the urea moiety can be incorporated into molecules to enhance their potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

In medicinal chemistry, a vast number of urea derivatives have been developed and investigated for a broad spectrum of therapeutic applications, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.net The structural versatility of the urea scaffold allows for the synthesis of large and diverse compound libraries, facilitating the discovery of new drug candidates. nih.gov

Beyond medicinal applications, the urea functionality is also pivotal in materials science and organocatalysis. nih.gov The strong hydrogen bonding capabilities of ureas enable the formation of supramolecular polymers and other organized structures. nih.gov Furthermore, urea derivatives have been employed as catalysts and reagents in a variety of organic transformations. researchgate.net

Historical Context of Urea Derivative Research and Development

The history of urea and its derivatives is deeply intertwined with the origins of organic chemistry itself. nih.gov The synthesis of urea by Friedrich Wöhler in 1828 from inorganic starting materials was a landmark event that challenged the theory of vitalism and laid the foundation for modern organic chemistry. nih.govwikipedia.org

The therapeutic potential of urea derivatives was recognized in the early 20th century. One of the first significant milestones was the development of suramin, a complex urea derivative, as a treatment for trypanosomiasis (sleeping sickness). frontiersin.org This discovery spurred further research into the medicinal applications of this class of compounds. Over the following decades, numerous urea-based drugs were developed, including the antidiabetic agent glibenclamide (glyburide). nih.gov The advent of high-throughput screening and rational drug design in the latter half of the 20th century led to an explosion in the number of urea derivatives being investigated for various diseases. longdom.org

Classification and Structural Diversity of N,N'-Disubstituted Ureas

N,N'-disubstituted ureas can be broadly classified based on the nature of the substituents on the nitrogen atoms. These substituents can be alkyl, aryl, or a combination of both, leading to a wide range of structural diversity. wikipedia.org

Symmetrical N,N'-dialkylureas: Both nitrogen atoms are substituted with identical alkyl groups.

Unsymmetrical N,N'-dialkylureas: The nitrogen atoms are substituted with different alkyl groups.

Symmetrical N,N'-diarylureas: Both nitrogen atoms are substituted with identical aryl groups.

Unsymmetrical N,N'-diarylureas: The nitrogen atoms are substituted with different aryl groups.

N-alkyl-N'-arylureas: One nitrogen is substituted with an alkyl group and the other with an aryl group.

The specific compound of focus, 1-(4-heptyl)-3-propylurea , falls into the category of unsymmetrical N,N'-dialkylureas. Its structure consists of a propyl group on one nitrogen and a 4-heptyl group on the other.

The conformational flexibility of the urea backbone and the spatial arrangement of the substituents play a critical role in determining the biological activity and physical properties of these compounds. nih.gov The substituents can influence factors such as solubility, lipophilicity, and the ability to form intermolecular and intramolecular hydrogen bonds. nih.gov

Table 1: General Properties of N,N'-Disubstituted Ureas

| Property | Description |

| Physical State | Generally colorless crystalline solids. wikipedia.org |

| Melting Point | Varies widely depending on the substituents and the strength of intermolecular hydrogen bonding. Generally lower than urea itself. wikipedia.org |

| Solubility | Solubility in water is variable and decreases with increasing size of the alkyl or aryl substituents. Many are soluble in organic solvents. itrcweb.org |

| Hydrogen Bonding | The N-H protons act as hydrogen bond donors, and the carbonyl oxygen acts as a hydrogen bond acceptor, leading to the formation of strong intermolecular hydrogen bonds. nih.gov |

Emerging Trends and Research Frontiers in Urea Compound Investigations

The field of urea derivative research continues to evolve, with several exciting trends and frontiers emerging.

Targeted Therapies: A major focus is the design of highly specific urea-based inhibitors for therapeutic targets such as protein kinases, which are implicated in cancer and other diseases. longdom.org The diaryl urea scaffold is a prominent feature in many approved kinase inhibitors. frontiersin.org

Green Chemistry: There is a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of urea derivatives, avoiding the use of toxic reagents like phosgene (B1210022). nih.govrsc.org This includes the use of catalytic methods and greener solvents like water. rsc.org

Supramolecular Chemistry and Materials Science: The self-assembly properties of urea derivatives are being exploited to create novel materials with applications in areas such as drug delivery, tissue engineering, and nanotechnology. researchgate.net

Organocatalysis: Chiral urea derivatives are being investigated as efficient organocatalysts for a variety of asymmetric transformations, offering a metal-free alternative to traditional catalysts. researchgate.net

Flow Chemistry: Continuous flow technologies are being increasingly used for the synthesis of urea derivatives, offering advantages in terms of safety, scalability, and reaction control. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

40755-05-3 |

|---|---|

Molecular Formula |

C11H24N2O |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

1-heptan-4-yl-3-propylurea |

InChI |

InChI=1S/C11H24N2O/c1-4-7-10(8-5-2)13-11(14)12-9-6-3/h10H,4-9H2,1-3H3,(H2,12,13,14) |

InChI Key |

XJZUGONYGQDTEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NC(=O)NCCC |

Origin of Product |

United States |

Synthetic Methodologies for N,n Disubstituted Urea Architectures

Classical Approaches to Unsymmetrical Urea (B33335) Synthesis

Traditional methods for the synthesis of unsymmetrical ureas have long relied on the reactivity of isocyanates and the use of coupling agents. These techniques, while effective, often involve hazardous reagents and demand stringent reaction conditions.

Reactions Involving Isocyanates and Amines

The most conventional and widely employed method for synthesizing unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine. This reaction is typically high-yielding and proceeds under mild conditions. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate, forming a stable urea linkage.

For the specific synthesis of Urea, 1-(4-heptyl)-3-propyl-, one could envision the reaction of propyl isocyanate with 4-heptylamine, or alternatively, 4-heptyl isocyanate with propylamine (B44156). The choice of reactants often depends on the commercial availability and stability of the corresponding isocyanates and amines.

A general procedure involves dissolving the amine in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran, and then adding the isocyanate, often in the presence of a non-nucleophilic base like triethylamine to scavenge any acidic byproducts. The reaction is typically stirred at room temperature until completion, and the product can be isolated by simple evaporation of the solvent and purification by chromatography or recrystallization.

Table 1: Examples of Unsymmetrical Urea Synthesis from Isocyanates and Amines

| Isocyanate | Amine | Product | Yield (%) | Reference |

| Phenyl Isocyanate | Benzylamine | 1-Benzyl-3-phenylurea | 95 | nih.gov |

| Propyl Isocyanate | Aniline | 1-Phenyl-3-propylurea | 88 | thieme-connect.com |

| Butyl Isocyanate | Cyclohexylamine | 1-Butyl-3-cyclohexylurea | 92 | researchgate.net |

| 2,3,4-Trifluorophenyl Isocyanate | 2-Adamantylamine | 1-(2-Adamantyl)-3-(2,3,4-trifluorophenyl)urea | 93 | nih.gov |

Carbonyl Diimidazole (CDI)-Mediated Coupling Reactions

To circumvent the direct handling of often toxic and moisture-sensitive isocyanates, phosgene (B1210022) equivalents like N,N'-Carbonyldiimidazole (CDI) are frequently used. CDI is a solid, stable, and safer alternative for activating amines to form urea derivatives.

The synthesis proceeds in a two-step, one-pot manner. First, an amine is reacted with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then treated with a second, different amine, which displaces the imidazole moiety to furnish the unsymmetrical urea. This method is particularly useful for synthesizing ureas from precious or complex amines.

For the synthesis of Urea, 1-(4-heptyl)-3-propyl-, one would first react either propylamine or 4-heptylamine with CDI, followed by the addition of the other amine to the reaction mixture. The byproducts of this reaction, carbon dioxide and imidazole, are generally easy to remove.

Table 2: CDI-Mediated Synthesis of Unsymmetrical Ureas

| Amine 1 | Amine 2 | Product | Yield (%) | Reference |

| Aniline | Benzylamine | 1-Benzyl-3-phenylurea | 85 | nih.gov |

| Pyrrolidine | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-3-(pyrrolidin-1-yl)urea | 90 | researchgate.net |

| Isopropylamine | 4-Toluidine | 1-Isopropyl-3-(p-tolyl)urea | 82 | researchgate.net |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for urea synthesis. These modern approaches aim to reduce the use of hazardous reagents and minimize waste generation.

Nucleophilic Addition of Amines to Cyanate (B1221674) Salts in Aqueous Media

A notable green approach to unsymmetrical ureas involves the nucleophilic addition of amines to cyanate salts, such as potassium cyanate, in an aqueous medium. This method avoids the use of organic solvents and hazardous isocyanates. The reaction is typically carried out in water, often with the addition of a mild acid to facilitate the in situ formation of isocyanic acid from the cyanate salt, which then reacts with the amine.

This methodology is particularly attractive for its operational simplicity and environmental benefits. A variety of N-substituted ureas, including those derived from aliphatic amines, have been synthesized in good to excellent yields using this protocol. The product often precipitates from the aqueous reaction mixture and can be isolated by simple filtration.

Table 3: Synthesis of N-Substituted Ureas using Potassium Cyanate in Water

| Amine | Product | Yield (%) | Reference |

| Aniline | 1-Phenylurea | 94 | researchgate.net |

| Benzylamine | 1-Benzylurea | 92 | |

| n-Butylamine | 1-Butylurea | 85 | |

| 3-(N,N-diethylamino)propylamine | N,N-diethylaminopropylurea | - |

Catalytic Urea-Amine Condensation Processes

Catalytic methods involving the direct condensation of urea with amines represent a highly atom-economical route to substituted ureas. These processes are still under active development but hold significant promise for large-scale, sustainable production.

While direct PEG-catalyzed condensation of urea with two different aliphatic amines to form unsymmetrical dialkylureas is not extensively documented, Polyethylene Glycol (PEG) has been shown to be an effective medium and promoter for related transformations. For instance, PEG-400 has been utilized as a green solvent to significantly boost the yield in the synthesis of N,N'-dialkylureas from amines and carbon dioxide. This suggests the potential of PEG to facilitate the dehydration steps involved in urea-amine condensation.

Research in this area is ongoing, with the goal of developing efficient catalytic systems that can selectively promote the condensation of urea with a variety of amines under mild conditions, thus providing a greener pathway to valuable urea-containing compounds.

Transamination Reactions of Substituted Ureas

Transamination, or more accurately, transamidation, of ureas presents an atom-economical and potentially milder alternative to traditional methods that often employ hazardous reagents like phosgene or isocyanates. This approach involves the exchange of an amine moiety on a urea substrate with a different amine, leading to the formation of a new substituted urea.

The reaction of a primary amine with an existing urea molecule can proceed via the in situ formation of isocyanic acid. In this mechanism, the urea molecule first decomposes, often facilitated by heat, to generate isocyanic acid (HNCO) and ammonia (B1221849) or an amine. The highly reactive isocyanic acid is then trapped by the new amine present in the reaction mixture to form the desired substituted urea. This process is particularly relevant when using urea itself as the starting material. For instance, the reaction of an amine with urea in an aqueous solution at elevated temperatures (e.g., 80-90°C) can lead to the formation of ureido products. The rate of this reaction is often dependent on the decomposition of urea into isocyanic acid, which is the rate-limiting step nih.gov.

A key advantage of this methodology is the avoidance of directly handling toxic isocyanates. However, a significant drawback can be the need for excess urea to drive the reaction to completion, which can complicate purification nih.gov. The reaction can be influenced by factors such as temperature, the ratio of urea to the amine, and the presence of water, which can assist in the proton transfer steps necessary for the decomposition of urea nih.gov.

While the reaction of unsubstituted urea is more common, the principle can be extended to substituted ureas. For example, a metal- and base-free reamination of N,N-dimethyl-N'-hetaryl ureas with a variety of aryl and alkyl amines has been demonstrated to produce unsymmetrical ureas in yields ranging from 40% to 96%, depending on the nucleophilicity of the incoming amine researchgate.net. This "urea to urea" approach highlights the potential of transamination as a versatile tool for creating diverse N,N'-disubstituted urea libraries.

The general scheme for the transamination of a substituted urea can be represented as follows:

R¹-NH-CO-NH-R² + R³-NH₂ ⇌ R¹-NH-CO-NH-R³ + R²-NH₂

Control over this equilibrium is crucial for achieving high yields of the desired product. This can often be achieved by using an excess of the incoming amine (R³-NH₂) or by removing the displaced amine (R²-NH₂) from the reaction mixture.

Regioselectivity and Chemo-selectivity in Urea Bond Formation

Achieving high levels of regioselectivity and chemoselectivity is paramount in the synthesis of unsymmetrical N,N'-disubstituted ureas. When constructing a molecule with two different nitrogen substituents on the urea core, controlling which nitrogen of a precursor reacts can be challenging.

Regioselectivity refers to the preferential reaction at one site over another. In the context of urea synthesis, this often relates to the selective functionalization of one nitrogen atom in the presence of other nucleophilic sites within the molecule. For instance, in the synthesis of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems, a single palladium catalyst can promote a cascade of two distinct and chemoselective C-N bond-forming processes, leading to a highly selective and predictable formation of the heterocyclic product researcher.life.

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. A significant challenge in urea synthesis is the potential for the formation of symmetrical ureas as byproducts. For example, when using reagents like carbonyldiimidazole (CDI) or triphosgene, the order of addition of the amine nucleophiles is critical to avoid the formation of symmetrical ureas commonorganicchemistry.com.

An "on-water" reaction of isocyanates with amines has been shown to be a facile and chemoselective method for synthesizing unsymmetrical ureas. The physical nature and solubility of the reagents in water are responsible for the observed reaction rate and selectivity, allowing for simple product isolation through filtration organic-chemistry.org. Similarly, a catalyst-free method for the synthesis of unsymmetrical ureas from amines and carbonyl sulfide (COS) has been developed, where selectivity is regulated by controlling the reaction temperature in two stages and the ratio of substrates .

The following table summarizes some examples of selective urea synthesis:

| Reactants | Reagent/Catalyst | Key Selectivity Feature | Product Type |

| Amides and Amines | PhI(OAc)₂ | Avoids metal catalysts and high temperatures | Unsymmetrical Ureas mdpi.com |

| Monosubstituted Ureas and 1,2-Dihaloaromatics | Palladium Catalyst | Cascade C-N coupling for regioselective synthesis | Benzimidazolones researcher.life |

| (Thio)isocyanates and Amines | Water | Chemoselective synthesis with easy product isolation | Unsymmetrical (Thio)ureas organic-chemistry.org |

| Amines and Carbonyl Sulfide (COS) | Catalyst-free | Selectivity regulated by temperature and substrate ratio | Unsymmetrical Ureas |

Gram-Scale and Scalable Synthesis Considerations for Urea Derivatives

The transition from laboratory-scale synthesis to gram-scale and industrial production presents a unique set of challenges and considerations. Safety, cost-effectiveness, and environmental impact become increasingly important factors.

Several modern synthetic methodologies for N,N'-disubstituted ureas have been developed with scalability in mind. For instance, a one-pot, microwave-accelerated tandem synthesis of unsymmetrical ureas via a Curtius rearrangement has been reported to be efficient for gram-scale synthesis. This method utilizes commercially available starting materials and offers extremely rapid reaction times (1-5 minutes) nih.govresearchgate.net.

Another scalable approach involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. This method is not only environmentally friendly but also allows for high chemical purity of the products through simple filtration or extraction, avoiding the need for silica (B1680970) gel purification. This process has been found to be suitable for the gram-scale synthesis of commercially important molecules .

The use of phenyl chloroformate as a phosgene substitute in a one-pot procedure has also been successfully employed for the large-scale preparation of unsymmetrical ureas tandfonline.com. This reagent is inexpensive, readily available, and easier to handle than gaseous phosgene, making it a more practical choice for larger-scale operations.

The table below highlights key features of some scalable synthesis methods for urea derivatives:

| Method | Key Features | Scale |

| Microwave-Accelerated Curtius Rearrangement | One-pot, rapid reaction times (1-5 min) | Gram-scale nih.govresearchgate.net |

| Amine Addition to Potassium Isocyanate in Water | Catalyst-free, no organic solvent, simple work-up | Gram-scale |

| Phenyl Chloroformate as Phosgene Substitute | Inexpensive and readily available reagent, one-pot procedure | Large-scale tandfonline.com |

| Improved Carbamate Method | Devoid of hazardous reagents, broad substrate scope | Potentially scalable thieme-connect.com |

These examples demonstrate a clear trend in modern organic synthesis towards the development of safer, more efficient, and environmentally benign methods for the production of N,N'-disubstituted ureas that are amenable to large-scale manufacturing.

Elucidation of Reaction Mechanisms in Urea Synthesis and Transformation

Mechanistic Pathways of Nucleophilic Attack in Urea (B33335) Formation

The synthesis of N,N'-disubstituted unsymmetrical ureas, such as 1-(4-heptyl)-3-propylurea, is fundamentally centered around the nucleophilic addition of an amine to an isocyanate. organic-chemistry.org This reaction is a cornerstone of urea chemistry, offering a direct and efficient route to the urea functional group. nih.gov For the specific case of 1-(4-heptyl)-3-propylurea, two primary synthetic routes involving nucleophilic attack are conceivable:

Route A: The reaction of 4-heptylamine with propyl isocyanate.

Route B: The reaction of propylamine (B44156) with 4-heptyl isocyanate.

In both scenarios, the nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the isocyanate group. The high reactivity of the isocyanate is attributed to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which polarizes the N=C=O bond system.

The mechanism proceeds via a concerted process where the nitrogen-carbon bond forms simultaneously with the transfer of a proton from the amine to the isocyanate nitrogen. This results in the direct formation of the stable urea linkage. The general steps are as follows:

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the central carbon atom of the isocyanate group.

Proton Transfer: Concurrently, the amine's proton is transferred to the nitrogen atom of the isocyanate.

Urea Formation: A stable C-N bond is formed, resulting in the final urea derivative.

The choice between Route A and Route B would depend on the availability and stability of the respective isocyanate precursors. Isocyanates are typically generated from the corresponding primary amines through reaction with phosgene (B1210022) or a phosgene equivalent, or via rearrangements such as the Curtius or Hofmann rearrangement. organic-chemistry.orgnih.gov A method for synthesizing N-substituted ureas involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source, proceeding through an in situ generated isocyanate intermediate via a Hofmann rearrangement. organic-chemistry.org

| Aspect | Description | Reagents Example (Route A) | Reagents Example (Route B) |

|---|---|---|---|

| Nucleophile | The electron-rich species that initiates the attack. | 4-Heptylamine | Propylamine |

| Electrophile | The electron-deficient species that is attacked. | Propyl isocyanate | 4-Heptyl isocyanate |

| Key Intermediate | A transient species formed during the reaction. | Isocyanate (generated in situ or used directly) | |

| Bond Formed | The primary covalent bond created in the reaction. | C-N (Urea bond) |

Acid-Catalyzed Reaction Mechanisms Involving Urea Precursors

Acid catalysis can play a significant role in the synthesis of ureas, particularly when less reactive precursors are used. One such method involves the reaction of an amine with an in situ generated carbamic acid or isocyanate from sources like potassium isocyanate in an acidic medium. rsc.org For the synthesis of 1-(4-heptyl)-3-propylurea, this would involve the reaction of either 4-heptylamine or propylamine with potassium isocyanate in the presence of an acid.

The role of the acid catalyst can be multifaceted:

Activation of the Isocyanate Precursor: In the case of using potassium isocyanate, an acid is required to generate isocyanic acid (HNCO) in situ. The isocyanic acid is the active electrophile that then reacts with the amine.

Protonation of the Carbonyl Group: The acid can protonate the carbonyl oxygen of the isocyanate (or isocyanic acid), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This is particularly relevant in reactions involving less nucleophilic amines.

Influence of Amine Basicity: The pKa of the amine's conjugate acid is a critical factor. nih.gov In acidic conditions, more basic aliphatic amines can be protonated to a significant extent, forming the non-nucleophilic ammonium (B1175870) salt. This can slow down the reaction rate compared to less basic aromatic amines. nih.gov Therefore, a careful selection of the acid and reaction pH is necessary to ensure a sufficient concentration of the free, nucleophilic amine.

A plausible acid-catalyzed mechanism for the reaction of an amine (R-NH₂) with potassium isocyanate is as follows:

Protonation of Cyanate (B1221674): The acid protonates the cyanate anion (OCN⁻) to form isocyanic acid (HNCO).

Nucleophilic Attack: The amine (4-heptylamine or propylamine) attacks the carbonyl carbon of the isocyanic acid.

Proton Transfer and Urea Formation: A proton is transferred, leading to the formation of the N,N'-disubstituted urea.

The use of a Brønsted acid co-catalyst with a chiral urea has been shown to enhance enantioselectivity in certain reactions by associating with the protonated substrate through the negatively charged conjugate base. usitc.gov While not directly applicable to the synthesis of the achiral 1-(4-heptyl)-3-propylurea, it highlights the nuanced role of acid catalysis in urea chemistry.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that may be difficult to observe experimentally. Methods such as Density Functional Theory (DFT) and ab initio molecular dynamics are instrumental in understanding the formation of ureas. chinesechemsoc.orgnih.gov These approaches can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of the reaction.

For the synthesis of 1-(4-heptyl)-3-propylurea, computational studies could:

Determine the relative activation barriers for Route A versus Route B.

Investigate the transition state geometries for the nucleophilic attack.

Model the effect of solvents on the reaction pathway.

Elucidate the electronic structure of intermediates.

In silico studies have been employed to evaluate the efficacy of unsymmetrical ureas as potential enzyme inhibitors, demonstrating the utility of computational methods in understanding the interactions of these molecules at a molecular level. nih.gov

Ab Initio Molecular Dynamics Simulations of C-N Bond Formation in Urea Synthesis

Ab initio molecular dynamics (AIMD) simulations offer a particularly powerful approach to studying reaction mechanisms by explicitly modeling the dynamic behavior of atoms and molecules over time. nih.gov Unlike static DFT calculations, AIMD can capture the influence of solvent dynamics, temperature, and pressure on the reaction pathway. repec.orgresearchgate.net

In the context of urea synthesis, AIMD simulations can reveal the precise mechanism of C-N bond formation. nih.gov For instance, simulations of urea formation on a copper electrode surface showed that at low overpotential, the key precursors for C-N bond formation are adsorbed *NH and *CO species. nih.gov At higher overpotentials, the coupling occurs between adsorbed *NH and solvated CO. nih.gov

To model the formation of 1-(4-heptyl)-3-propylurea, an AIMD simulation could be set up with the reactants (e.g., 4-heptylamine and propyl isocyanate) in a chosen solvent. The simulation would track the atomic trajectories, allowing for the observation of:

The approach of the nucleophilic amine to the electrophilic isocyanate.

The formation of the C-N bond and the associated changes in bond lengths and angles.

The role of individual solvent molecules in stabilizing the transition state.

The free energy profile along the reaction coordinate.

Such simulations provide invaluable, atomistically detailed insights into the reaction dynamics that complement experimental studies. nih.govresearchgate.net

| Computational Method | Information Gained | Relevance to 1-(4-heptyl)-3-propylurea Synthesis |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energies, activation barriers, transition state structures. chinesechemsoc.org | Predicting the most favorable reaction pathway and identifying the structure of the transition state. |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic reaction pathways, solvent effects, free energy profiles. nih.govresearchgate.net | Modeling the real-time formation of the C-N bond and understanding the role of the solvent. |

Intermediate Formation and Stabilization in Urea-Forming Reactions

The formation and stabilization of intermediates are critical to the successful synthesis of ureas. The primary intermediate in many urea syntheses is the isocyanate . organic-chemistry.org As mentioned, isocyanates can be generated in situ from various precursors to avoid handling these often hazardous reagents directly. Methods like the Hofmann, Curtius, or Lossen rearrangements are classic examples of generating isocyanate intermediates from amides, acyl azides, or hydroxamic acids, respectively. organic-chemistry.org

In the context of synthesizing 1-(4-heptyl)-3-propylurea, the key intermediates would be:

Propyl isocyanate (if starting from a propyl-containing precursor).

4-Heptyl isocyanate (if starting from a heptyl-containing precursor).

Another important class of intermediates, particularly in reactions involving CO₂ or its derivatives, is carbamic acid and its salts (carbamates). For example, in electrochemical urea synthesis, the coupling of adsorbed *CO and *NH₂ can form a *CONH₂ intermediate, which is a surface-bound carbamoyl (B1232498) species. tandfonline.com Similarly, the reaction of an amine with CO₂ first forms a carbamic acid, which can then be dehydrated or further react to form the urea.

The stabilization of these intermediates is crucial for achieving high yields. In the gas phase or nonpolar solvents, the isocyanate intermediate is relatively stable. In protic solvents, the solvent can interact with and stabilize the transition state of the nucleophilic attack. In electrochemical systems, the catalyst surface plays a key role in adsorbing and stabilizing reactive intermediates like *CO and *NH₂. tandfonline.com

The reaction of an amine with potassium isocyanate in an acidic aqueous solution proceeds through an isocyanic acid intermediate. rsc.orgnih.gov The stability and reactivity of this intermediate are influenced by the pH of the medium. nih.gov

Advanced Theoretical and Computational Chemistry Studies of Urea Derivatives

Quantum Chemical Calculations on Urea (B33335) Derivative Conformations and Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of urea derivatives. These calculations can predict molecular geometries, conformational energies, and electronic properties, which are crucial for understanding their reactivity and interactions. For instance, Density Functional Theory (DFT) is a common method used to study the conformational landscape of molecules. By calculating the energies of different spatial arrangements (conformers), the most stable conformation can be identified.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

In QSAR studies of urea derivatives, both 2D-QSAR and 3D-QSAR approaches have been successfully applied to understand the structural requirements for a particular biological activity. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties (e.g., logP, molar refractivity). 3D-QSAR methods, on the other hand, utilize the 3D structural information of the molecules, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For a series of disubstituted ureas, a QSAR study might reveal that the biological activity is correlated with the size and hydrophobicity of the substituents on the urea nitrogen atoms. For example, a hypothetical QSAR study on a series of 1-alkyl-3-propyl urea derivatives might show that increasing the length of the alkyl chain (like the 4-heptyl group) enhances a particular activity up to a certain point, after which steric hindrance might lead to a decrease in activity.

A hypothetical 2D-QSAR model for a series of urea derivatives could be represented by the following equation:

Biological Activity = c0 + c1logP + c2MR + c3*TPSA

Where logP is the octanol-water partition coefficient, MR is the molar refractivity, and TPSA is the topological polar surface area. The coefficients (c0, c1, c2, c3) would be determined by fitting the experimental data.

Molecular Docking and Binding Affinity Predictions for Urea Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to the active site of a protein. For urea derivatives, which are known to be effective enzyme inhibitors, molecular docking can elucidate the key interactions responsible for their inhibitory activity.

| Interaction Type | Potential Interacting Groups on 1-(4-heptyl)-3-propyl-urea | Potential Interacting Residues in a Protein Target |

| Hydrogen Bond Donor | N-H groups | Carbonyl oxygen of backbone, Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Carbonyl oxygen | N-H groups of backbone, Gln, Asn, Arg, Lys, Ser, Thr, His |

| Hydrophobic Interactions | Heptyl and propyl chains | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

Molecular Dynamics (MD) Simulations of Urea Derivatives in Biological Systems

MD simulations provide a dynamic view of molecular systems, allowing the study of the time-dependent behavior of molecules and their interactions.

MD simulations can be used to study the stability of interactions between urea derivatives and their biological targets. For instance, the stability of hydrogen bonds formed between the urea moiety and protein residues can be monitored over time. Furthermore, simulations can reveal the importance of urea-aromatic interactions, where the urea molecule interacts favorably with aromatic residues like phenylalanine, tyrosine, and tryptophan. These interactions, which involve a combination of electrostatic and dispersion forces, can be significant for binding affinity.

Pharmacophore Mapping of Urea Derivative Ligands

Pharmacophore mapping is a pivotal computational technique in drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net For urea derivatives, which are recognized for their broad therapeutic potential, pharmacophore modeling helps in understanding their interaction with biological targets and in designing new, more potent compounds. nih.gov A pharmacophore model abstracts the key molecular interaction features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, from a set of active ligands. unina.it This model then serves as a 3D query for virtual screening of compound libraries or for guiding the structural modification of existing leads to optimize their activity. researchgate.netunina.it

The development of a pharmacophore model typically involves the selection of a training set of active ligands, conformational analysis, molecular superimposition, and the identification of common features. unina.it The urea moiety itself is a critical pharmacophoric element, capable of forming multiple stable hydrogen bonds with protein targets, which is fundamental to the biological activity of these derivatives. nih.gov

Detailed Research Findings

Research into the pharmacophore mapping of various classes of urea derivatives has revealed key structural requirements for their interaction with a range of biological targets, including enzymes and receptors. These studies consistently highlight the importance of the central urea core and the nature of its substituents in defining the pharmacophoric pattern.

A computational study on a series of piperidinyl urea derivatives identified crucial pharmacophoric features for their activity as hERG blockers and H3 antagonists. nih.gov The analysis revealed that hydrogen bond acceptors (acc), hydrogen bond donors (don), and hydrophobic (hyd) or aromatic/hydrophobic (aro/hyd) features are favorable for both activities. nih.gov For hERG blocking activity, a smaller distance between polar features is preferred, whereas for H3 antagonistic activity, the hydrophobic properties of the molecule are more critical. nih.gov

In the context of HIV-1 protease inhibitors, a ligand-based pharmacophore model was developed for cyclic urea derivatives. plos.org The most predictive model consisted of four key features: two hydrogen bond acceptors and two hydrophobic regions. plos.orgnih.gov This model, termed hypothesis 1, successfully mapped the most active compounds, where the oxygen of the cyclic urea carbonyl group aligned with a hydrogen bond acceptor feature, and hydrophobic groups occupied the designated hydrophobic sites. plos.orgnih.gov

For inhibitors of the DNA gyrase subunit B (GyrB), a pharmacophore model (AADDR.13) was generated for pyridine-3-carboxamide-6-yl-urea derivatives, which included two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring. tandfonline.com This model demonstrated a high correlation with the inhibitory activity and was validated through molecular docking studies, which showed key hydrogen bond interactions within the ATP-binding pocket of the enzyme. tandfonline.com

Similarly, pharmacophore-based virtual screening has been employed to identify novel urea-based inhibitors for other targets. For nicotinamide (B372718) phosphoribosyltransferase (NAMPT), models were generated using inhibitors with amide, cyanoguanidine, and urea scaffolds, leading to the discovery of new urea-type inhibitors. metu.edu.trresearchgate.net For acid ceramidase (AC) inhibitors, a general pharmacophore was proposed, consisting of a 6+5 fused ring heterocycle with a urea moiety at an endocyclic nitrogen, which is further derivatized with an alkyl chain bearing a phenyl substituent. acs.org

The structural features of Urea, 1-(4-heptyl)-3-propyl- align with the fundamental components of these established pharmacophore models. The central urea group provides essential hydrogen bond donor (N-H) and acceptor (C=O) sites. The 4-heptyl and propyl groups attached to the nitrogen atoms serve as significant hydrophobic features. While it lacks aromatic rings, its profile fits well with pharmacophore models where hydrophobic interactions are key drivers of activity.

The table below summarizes representative pharmacophore models developed for different classes of urea derivative inhibitors.

| Target Enzyme/Receptor | Derivative Class | Key Pharmacophoric Features | Reference |

| hERG/H3 | Piperidinyl ureas | Acceptor (acc), Donor (don), Hydrophobic (hyd), Aromatic/Hydrophobic (aro/hyd) | nih.gov |

| HIV-1 Protease | Cyclic ureas | 2 Hydrogen Bond Acceptors, 2 Hydrophobic regions | plos.orgnih.gov |

| DNA Gyrase B (GyrB) | Pyridine-3-carboxamide-6-yl-ureas | 2 Hydrogen Bond Acceptors, 1 Donor, 1 Aromatic Ring | tandfonline.com |

| Glutamate (B1630785) Carboxypeptidase II | Urea-based glutamate isosteres | Sensitive pharmacophore subpocket requiring an intact glutamic acid moiety | nih.gov |

| Acid Ceramidase (AC) | Benzimidazole ureas | 6+5 fused ring heterocycle, endocyclic urea, alkyl-phenyl chain | acs.org |

| Cyclin-Dependent Kinase 2 (CDK-2) | Pyrrolizines with urea moieties | Aromatic, Hydrophobic, Hydrogen Bond Donor/Acceptor | tandfonline.com |

The following table details the specific interactions and distances observed in a pharmacophore model for piperidinyl urea derivatives.

| Pharmacophore Feature Pair | Significance for hERG Activity | Significance for H3 Antagonism |

| Distance between polar contours (acc, don) | Smaller distance is favorable | Less critical |

| Distance between aro/hyd and polar groups | Higher distance is favorable | Less critical |

| Hydrophobic contours (hyd, hyd/aro) | Less critical | Primary determinant of activity |

Data derived from a study on piperidinyl urea derivatives as hERG blockers and H3 antagonists. nih.gov

These findings collectively underscore that while the urea backbone provides a conserved interaction point, the nature and spatial arrangement of the substituents are critical for defining the specific pharmacophore required for activity against a given biological target. For a simple N,N'-dialkyl urea like Urea, 1-(4-heptyl)-3-propyl- , its biological activity would likely be directed towards targets with binding sites that have well-defined hydrophobic pockets to accommodate the heptyl and propyl chains, in addition to hydrogen bonding partners for the urea core.

Structure Activity Relationship Sar Investigations of Urea Derivatives

Correlation of Urea (B33335) Structure with Biological Activity (General)

The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a key structural feature that imparts significant biological activity to a wide range of compounds. Its ability to act as both a hydrogen bond donor and acceptor allows for robust interactions with biological targets such as enzymes and receptors. The planarity of the urea functional group and its capacity to form multiple, stable hydrogen bonds are central to its role in molecular recognition and binding affinity.

Impact of Alkyl and Aryl Substituents on Urea Derivative Activity

The nature of the substituents attached to the urea nitrogen atoms significantly dictates the biological activity profile of the resulting derivative. Both alkyl and aryl groups can be incorporated, and their specific characteristics, such as size, shape, lipophilicity, and electronic properties, are pivotal in defining the compound's potency and selectivity.

Alkyl substituents, on the other hand, primarily contribute to the hydrophobic interactions with the biological target. The length, branching, and cyclic nature of the alkyl groups can be tailored to optimize these interactions and improve properties such as membrane permeability and metabolic stability.

The length and branching of alkyl chains, such as heptyl and propyl groups, can have a profound effect on the biological activity of urea derivatives. In the context of antibacterial agents, for example, increasing the length of the alkyl chain on a urea derivative has been shown to enhance antibacterial efficacy up to a certain point. This is often attributed to an increase in lipophilicity, which facilitates the compound's ability to penetrate bacterial cell membranes.

For instance, studies on certain classes of antibacterial agents have demonstrated that compounds with longer alkyl chains, such as dodecyl (C12) to hexadecyl (C16), exhibit the highest bactericidal effects. Conversely, derivatives with shorter chains (fewer than five carbon atoms) are often found to be inactive. While specific data for a 4-heptyl substituent is not extensively detailed in broad literature, the general trend suggests that this medium-length, branched alkyl group would contribute significantly to the hydrophobic character of the molecule, potentially influencing its interaction with nonpolar pockets in a target protein. The propyl group, being a shorter alkyl chain, would have a less pronounced hydrophobic contribution compared to the heptyl moiety. The combination of these two different alkyl chain lengths in a single molecule, as in "Urea, 1-(4-heptyl)-3-propyl-", would create an asymmetric lipophilic profile that could be advantageous for specific receptor binding.

The position of substituents on an aryl ring of a urea derivative is a critical determinant of its biological activity, efficacy, and selectivity. The substitution pattern (ortho, meta, or para) can influence the molecule's conformation, electronic distribution, and ability to fit into a specific binding site.

For example, in the development of certain enzyme inhibitors, para-substitution on an aryl ring is often found to increase the inhibitory potency compared to meta or ortho-substituted analogs. This can be due to the para-substituent extending into a deeper hydrophobic pocket within the enzyme's active site. In contrast, ortho-substitution can sometimes lead to a decrease in activity due to steric hindrance, which may disrupt the planarity of the molecule and prevent optimal binding. However, in some cases, ortho-substituents can promote a specific conformation that is favorable for binding. The introduction of substituents at the ortho position of an N-aryl group can disrupt the planarity of the urea derivative, which can be a strategic approach to modulate its properties.

The electronic effects of substituents at different positions are also crucial. An electron-withdrawing group at the para-position, for instance, can enhance the hydrogen-bonding ability of a nearby urea NH group, leading to stronger interactions with the target protein.

SAR for Enzyme Inhibition by Urea Derivatives

Urea derivatives are a prominent class of enzyme inhibitors, and their SAR has been extensively studied for various enzymatic targets implicated in a range of diseases.

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. A series of substituted 1,3-benzyl urea derivatives have been synthesized and evaluated for their PTP1B inhibitory activity.

In these studies, the nature of the substituents on the benzyl (B1604629) and phenyl rings was found to be critical for activity. For example, the presence of a 3-nitro group on one of the aryl rings generally led to enhanced PTP1B inhibitory activity compared to analogues with an unsubstituted phenyl ring. The most active compounds in one such series demonstrated significant PTP1B inhibition, with the lead compound also showing promising in vivo antidiabetic and antidyslipidemic effects. Docking studies have helped to elucidate the binding modes of these inhibitors, explaining the observed SAR.

Below is a table summarizing the PTP1B inhibitory activity of a selection of substituted 1,3-benzyl urea derivatives from a representative study.

| Compound | R1 | R2 | % PTP1B Inhibition |

| 4a | H | 2-NO2 | 2.10 |

| 4h | H | 2-pyridyl | 31.2 |

| 5b | 3-NO2 | 2-Cl | 79.4 |

| 5e | 3-NO2 | 4-F | 79.8 |

| 5f | 3-NO2 | 4-N(CH3)2 | 60.93 |

Chronic inflammation is a hallmark of many diseases, and both cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) are important enzymes in the inflammatory cascade. Dual inhibition of COX-2 and sEH is an emerging therapeutic strategy to achieve enhanced anti-inflammatory effects with a potentially improved safety profile compared to selective COX-2 inhibitors.

Urea-containing compounds have been designed as potent dual inhibitors of COX-2 and sEH. These molecules typically incorporate a pharmacophore for COX-2 inhibition, such as a 1,5-diarylpyrazole moiety found in celecoxib, linked to a urea-based sEH inhibitor pharmacophore. The length and nature of the linker connecting these two pharmacophores have been shown to be critical for achieving potent dual activity.

Structure-activity relationship studies have revealed that a three-methylene linker between the COX-2 and sEH pharmacophores is often optimal for potent sEH inhibition. Furthermore, the substituents on the aryl rings of the pyrazole (B372694) moiety and the terminal urea group can be modified to fine-tune the inhibitory activity against both enzymes. For instance, compounds with a trifluoromethyl (CF3) group on one of the aryl rings have demonstrated potent COX-2 inhibition and excellent sEH inhibition.

The following table presents data for a selection of urea-containing pyrazole derivatives as dual COX-2/sEH inhibitors.

| Compound | R1 | R2 | COX-2 IC50 (µM) | sEH IC50 (nM) |

| 21a | SO2Me | H | 2.14 | 1.8 |

| 21b | SO2NH2 | H | 1.85 | 1.8 |

| 21c | SO2NH2 | Me | 5.25 | 5.8 |

| 21i | SO2NH2 | CF3 | 1.24 | 0.4 |

Alpha-Chymotrypsin Inhibition

The inhibition of proteases like α-chymotrypsin is a significant area of research for therapeutic agent development. Investigations into urea derivatives have revealed that specific structural features are crucial for inhibitory activity. Studies on unsymmetrical 1,3-disubstituted urea derivatives, particularly those with aromatic moieties, have provided key insights. For instance, the inhibitory potency of N-methylphenyl-N'-(alkyl/aryl) ureas against α-chymotrypsin is highly dependent on the substitution pattern on the phenyl ring.

Research has shown that the position of substituents on the aryl ring dramatically influences the inhibitory concentration (IC50). Generally, an ortho-substitution on the phenyl ring leads to greater inhibitory activity compared to meta- or para-substitutions. This suggests that the spatial arrangement of the substituent plays a critical role in the molecule's ability to bind effectively to the enzyme's active site.

While direct studies on purely aliphatic N,N'-dialkylureas like 1-(4-heptyl)-3-propyl-urea are limited, the established SAR principles for other urea derivatives allow for extrapolation. The hydrophobic nature of the 4-heptyl and propyl groups in 1-(4-heptyl)-3-propyl-urea suggests a potential for interaction with the hydrophobic pockets of the α-chymotrypsin active site. However, the lack of a rigid aromatic scaffold, which is a common feature in many potent inhibitors, may affect its binding affinity. The flexibility of the alkyl chains could either facilitate or hinder optimal positioning within the active site.

| Compound | Substitution Pattern | IC50 (μM) |

|---|---|---|

| N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide | ortho-methyl | 8.10 ± 0.14 |

| N-(2-acetylphenyl)-N′-(3-methylphenyl) urea | meta-methyl | 13.6 ± 0.23 |

| Chymostatin (Standard) | - | 8.24 ± 0.11 |

SAR for Receptor Modulation by Urea Compounds

Allosteric Modulation of Cannabinoid CB1 Receptor

The cannabinoid CB1 receptor is a G protein-coupled receptor that has been a target for therapeutic development. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a nuanced approach to altering receptor activity. Several urea-based compounds have been identified as allosteric modulators of the CB1 receptor, but SAR studies indicate that very specific structural motifs are required for this activity.

The quintessential example is PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), a negative allosteric modulator. The SAR for this class of compounds highlights the necessity of two aryl groups linked by the urea bridge. Modifications to these aromatic rings, such as the position of chloro- and cyano- groups, significantly impact potency. These rigid, aromatic structures are believed to be essential for interacting with the allosteric binding pocket of the CB1 receptor.

Given these findings, a simple N,N'-dialkylurea like 1-(4-heptyl)-3-propyl-urea is not expected to function as an allosteric modulator of the CB1 receptor. Its structure lacks the key features identified in active compounds:

Aromatic Rings: It is a purely aliphatic compound, lacking the phenyl and pyridinyl rings found in PSNCBAM-1 and its analogs.

Rigidity: The flexible alkyl chains of 1-(4-heptyl)-3-propyl-urea contrast sharply with the rigid diaryl structure of known modulators.

Therefore, the SAR for CB1 allosteric modulators strongly suggests that compounds like 1-(4-heptyl)-3-propyl-urea would be inactive in this context due to the absence of the necessary pharmacophoric elements.

| Structural Feature | Importance for Activity | Presence in 1-(4-heptyl)-3-propyl-urea |

|---|---|---|

| Diaryl Urea Scaffold | Considered essential | Absent |

| Electron-deficient Aromatic Groups | Enhances potency | Absent |

| Rigid Conformation | Important for binding | Absent (Flexible) |

SAR for Agricultural Applications of Urea Derivatives

Herbicidal Activity

Urea derivatives represent a major class of commercial herbicides. Their primary mechanism of action is the inhibition of photosynthesis at photosystem II (PSII). These herbicides act by binding to the D1 protein of the PSII complex, thereby blocking the plastoquinone (B1678516) (QB) binding site and interrupting electron transport.

The SAR for urea-based herbicides, such as Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea), indicates that activity is governed by the substituents on the urea nitrogens. Key features include:

An N-aryl group (often substituted with electron-withdrawing groups) is typically present and crucial for high activity.

N'-alkyl groups are common, and their size and lipophilicity influence the binding affinity to the D1 protein.

Cytokinin-like Activity

Cytokinins are a class of plant growth regulators that promote cell division. While naturally occurring cytokinins are adenine (B156593) derivatives, a class of synthetic phenylurea derivatives also exhibits strong cytokinin-like activity. Thidiazuron (TDZ) is a prominent example.

SAR studies have firmly established that an aromatic or heterocyclic ring system attached to one of the urea nitrogens is a prerequisite for cytokinin-like activity. The phenyl group in these compounds is thought to mimic the purine (B94841) ring of natural adenine-type cytokinins. The nature and substitution pattern on this aromatic ring, as well as the substituent on the other nitrogen, can modulate the level of activity.

The compound 1-(4-heptyl)-3-propyl-urea is a purely aliphatic urea. It completely lacks the essential N-aryl or N-heterocyclic moiety required for interaction with cytokinin receptors. Consequently, based on decades of SAR research in this area, it is highly improbable that 1-(4-heptyl)-3-propyl-urea would exhibit any significant cytokinin-like activity. nih.gov

| Compound | Key Structural Moiety | Cytokinin-like Activity |

|---|---|---|

| trans-Zeatin (Natural Cytokinin) | Purine Ring | High |

| Thidiazuron (TDZ) | Phenyl & Thidiazole Rings | Very High |

| 1-(4-heptyl)-3-propyl-urea | Aliphatic Chains Only | Expected to be negligible/none |

Analytical and Spectroscopic Characterization Methodologies for Urea Derivatives

Chromatographic Purity Assessment Techniques

Chromatographic methods are fundamental in assessing the purity of synthesized urea (B33335) compounds by separating the target molecule from any unreacted starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative technique to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. For N,N'-dialkyl ureas like Urea, 1-(4-heptyl)-3-propyl-, a common stationary phase is silica (B1680970) gel. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically used. For instance, a mobile phase consisting of ethyl acetate (B1210297) and hexane (B92381) in a specific ratio can be effective. reddit.com The components of the sample mixture travel up the plate at different rates due to their differing affinities for the stationary and mobile phases, resulting in separation. The position of the compound is identified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by thesolvent front. Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using a staining agent such as potassium permanganate (B83412) or ninhydrin (B49086) for compounds with N-H bonds.

A hypothetical TLC analysis for the purification of Urea, 1-(4-heptyl)-3-propyl- is summarized in the table below.

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (30:70 v/v) |

| Visualization | UV light (254 nm) and Potassium Permanganate stain |

| Hypothetical Rf | ~ 0.45 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique used to determine the purity of a compound with high resolution and sensitivity. semanticscholar.org For urea derivatives, reversed-phase HPLC is a commonly employed method. google.comnih.gov In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. Detection is typically carried out using a UV detector, as the urea functionality exhibits absorbance in the low UV region (around 200-220 nm). google.com The purity of the sample is determined by integrating the area of the peak corresponding to Urea, 1-(4-heptyl)-3-propyl- and comparing it to the total area of all peaks in the chromatogram.

A representative HPLC method for the purity analysis of Urea, 1-(4-heptyl)-3-propyl- is outlined below.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time | Dependent on the specific column and exact conditions, but would elute as a sharp peak. |

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of Urea, 1-(4-heptyl)-3-propyl-.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. For Urea, 1-(4-heptyl)-3-propyl-, one would expect to see distinct signals for the protons on the propyl and heptyl chains, as well as the N-H protons of the urea group.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the urea group would appear at a characteristic downfield chemical shift.

A table of predicted ¹H and ¹³C NMR chemical shifts for Urea, 1-(4-heptyl)-3-propyl- is provided below, based on general values for similar structures. researchgate.netmendeley.com

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Urea N-H | 5.0 - 6.0 (broad) | - |

| Urea C=O | - | ~158 |

| CH attached to N (heptyl) | ~3.5 | ~50 |

| CH₂ attached to N (propyl) | ~3.1 | ~43 |

| Other CH₂ and CH₃ (heptyl and propyl) | 0.8 - 1.6 | 10 - 40 |

Molecular Mass Determination through Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can also provide structural information through fragmentation patterns. nih.govresearchgate.net For a molecule like Urea, 1-(4-heptyl)-3-propyl-, a soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate the molecular ion with minimal fragmentation. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula.

The expected monoisotopic mass of Urea, 1-(4-heptyl)-3-propyl- (C₁₁H₂₄N₂O) is 200.1889 g/mol . In positive ion mode ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺, the sodiated adduct [M+Na]⁺, or the potassiated adduct [M+K]⁺.

The following table presents the predicted m/z values for common adducts of Urea, 1-(4-heptyl)-3-propyl-.

| Adduct | Chemical Formula | Predicted m/z |

| [M+H]⁺ | C₁₁H₂₅N₂O⁺ | 201.1961 |

| [M+Na]⁺ | C₁₁H₂₄N₂NaO⁺ | 223.1780 |

| [M+K]⁺ | C₁₁H₂₄N₂KO⁺ | 239.1520 |

Elemental Analysis for Compositional Verification

Elemental analysis is a technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides a fundamental verification of the compound's empirical and molecular formula. For Urea, 1-(4-heptyl)-3-propyl- (C₁₁H₂₄N₂O), the theoretical elemental composition can be calculated from its molecular weight (200.34 g/mol ). The experimentally determined percentages should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the purity and identity of the compound. nih.gov

The theoretical elemental composition of Urea, 1-(4-heptyl)-3-propyl- is detailed in the table below.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 65.95 |

| Hydrogen | H | 12.08 |

| Nitrogen | N | 13.98 |

| Oxygen | O | 7.99 |

Advanced Techniques for Investigating Protein Binding and Interaction

Understanding how urea derivatives interact with proteins is crucial, especially in the context of medicinal chemistry. nih.gov Several advanced techniques can be employed to study these interactions. While urea itself is a well-known protein denaturant, its derivatives may exhibit more specific binding to certain proteins. nih.govpnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. beilstein-journals.org Chemical shift perturbation (CSP) mapping, where changes in the chemical shifts of protein backbone amide protons are monitored upon addition of the ligand, can identify the binding site on the protein. nih.gov Saturation transfer difference (STD) NMR can be used to identify which protons of the ligand are in close proximity to the protein.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a protein-ligand complex, revealing the precise binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.govnih.gov This would involve co-crystallizing Urea, 1-(4-heptyl)-3-propyl- with a target protein.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can provide insights into the dynamic nature of protein-ligand interactions at an atomic level. nih.govresearchgate.net These simulations can help to understand the binding process, the stability of the complex, and the role of solvent molecules.

These advanced techniques, often used in combination, can provide a comprehensive picture of the interaction between Urea, 1-(4-heptyl)-3-propyl- and a target protein.

Future Research Trajectories for N,n Disubstituted Urea Derivatives

Application of Artificial Intelligence and Machine Learning in Urea (B33335) Derivative Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and property prediction of novel molecules. visive.airesearchgate.net For N,N'-disubstituted urea derivatives, these computational tools can accelerate the identification of promising candidates with desired biological activities and physicochemical properties.

Future applications in this area will likely include:

De Novo Design: ML models can be trained on large datasets of known urea derivatives to generate novel molecular structures with a high probability of being active against a specific biological target.

Predictive Modeling: AI algorithms can predict various properties of urea derivatives, such as their binding affinity to a target protein, solubility, and metabolic stability, thus reducing the need for extensive experimental screening. visive.ai

Reaction Prediction and Optimization: Machine learning can be used to predict the outcomes of chemical reactions and optimize reaction conditions for the synthesis of urea derivatives, leading to higher yields and purity. rsc.org

Virtual Screening: Large virtual libraries of urea derivatives can be screened against biological targets using AI-powered docking simulations to identify potential hits for further experimental validation.

Exploration of New Biological Targets and Mechanisms of Action for Substituted Ureas

N,N'-disubstituted ureas are known to exhibit a wide range of biological activities, including anticancer, antiplatelet, and antimicrobial effects. nih.govmdpi.comnih.gov Future research will focus on identifying novel biological targets and elucidating the underlying mechanisms of action for this versatile class of compounds.

Promising areas of investigation include:

Kinase Inhibition: Many diarylurea derivatives are potent kinase inhibitors, a class of drugs that has been successful in cancer therapy. nih.gov Identifying new kinase targets and developing more selective inhibitors will be a key research direction. mdpi.com

Epigenetic Targets: Substituted ureas could be designed to modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), which are implicated in various diseases, including cancer.

Protein-Protein Interaction (PPI) Modulators: The urea moiety is well-suited to mimic key interactions at the interface of protein complexes. Designing urea derivatives that can disrupt or stabilize specific PPIs represents a promising therapeutic strategy.

Targeting Allosteric Sites: Moving beyond the active site, the design of urea derivatives that bind to allosteric sites on proteins can offer greater selectivity and novel mechanisms of action.

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

A synergistic approach that combines experimental techniques with computational modeling is essential for a deep understanding of the structure-activity relationships (SAR) of N,N'-disubstituted urea derivatives. nih.gov

This integrated approach will involve:

Advanced Spectroscopy and Crystallography: Techniques like X-ray crystallography and high-resolution NMR spectroscopy will continue to provide detailed structural information about how urea derivatives bind to their biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of urea derivatives in complex biological environments, helping to rationalize their binding affinities and mechanisms of action.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately model the electronic properties of urea derivatives and their interactions with target molecules, aiding in the design of more potent and selective compounds.

In Silico ADMET Prediction: Computational models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates will be crucial for prioritizing the most promising urea derivatives for further development.

Investigating the Role of Chirality in Urea Derivative Activity and Selectivity

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. researchgate.net For N,N'-disubstituted ureas containing stereocenters, the different enantiomers can exhibit distinct pharmacological profiles.

Future research in this area will focus on:

Asymmetric Synthesis: Developing efficient and stereoselective synthetic methods to access enantiomerically pure urea derivatives is crucial for evaluating the biological activity of individual stereoisomers.

Chiral Recognition Studies: Investigating how different enantiomers of a urea derivative interact with their biological targets can provide valuable insights into the molecular basis of stereoselectivity.

Stereoselective Pharmacology: Characterizing the distinct pharmacological and toxicological properties of individual enantiomers is essential for the development of safer and more effective chiral drugs. The use of chiral ligands in catalysis is an expanding field for achieving high enantioselectivity. researchgate.netmdpi.comrsc.org

Q & A

Q. How can researchers optimize the synthesis of Urea, 1-(4-heptyl)-3-propyl- using factorial design?

Methodological Answer: Factorial design is a systematic approach to identify optimal reaction conditions by testing multiple variables simultaneously. For urea derivatives like 1-(4-heptyl)-3-propylurea, key parameters include:

- Solvent polarity (e.g., dichloromethane vs. ethanol)

- Temperature (room temperature vs. reflux)

- Catalyst type (acidic vs. basic conditions)

- Molar ratios of reactants

A 2<sup>k</sup> factorial design (where k = number of variables) can efficiently narrow down optimal conditions. For example, interactions between solvent and temperature may reveal ethanol at 60°C yields higher purity due to improved solubility of intermediates . Post-synthesis, validate results using HPLC to quantify yield and purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing Urea, 1-(4-heptyl)-3-propyl-?

Methodological Answer: A combination of techniques ensures structural verification and purity assessment:

Unexpected peaks in NMR (e.g., δ 2.0–2.5 ppm) may indicate alkyl chain impurities, necessitating column chromatography for purification .

Q. How to design experiments to evaluate the biological activity of Urea, 1-(4-heptyl)-3-propyl-?

Methodological Answer: For biological studies (e.g., enzyme inhibition or antimicrobial activity):

Dose-Response Assays : Test concentrations from 1 µM to 100 µM in triplicate.

Control Groups : Include vehicle (e.g., DMSO) and positive controls (e.g., known inhibitors).

Time-Kill Curves : For antimicrobial studies, monitor bacterial growth over 24 hours.

Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

For cytotoxicity, combine with MTT assays on human cell lines to differentiate target-specific activity from general toxicity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of Urea, 1-(4-heptyl)-3-propyl- in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways:

- Transition State Analysis : Identify energy barriers for urea bond cleavage or alkylation.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions (e.g., ethanol stabilizes intermediates via H-bonding) .

Machine learning (ML) models trained on urea derivatives can predict regioselectivity. For example, graph neural networks (GNNs) correlate substituent electronic effects with reaction outcomes, reducing trial-and-error experimentation .

Q. How to resolve contradictions in spectroscopic data between synthetic batches of Urea, 1-(4-heptyl)-3-propyl-?

Methodological Answer: Contradictions (e.g., variable NH peak intensities in NMR) may arise from:

- Conformational Isomerism : Rotamers due to restricted urea bond rotation. Use variable-temperature NMR (VT-NMR) to coalesce split peaks .

- Residual Solvents : Trace DMSO in HPLC can shift retention times. Validate with GC-MS .

- Batch-Specific Impurities : Employ LC-MS/MS to identify byproducts (e.g., hydrolyzed intermediates) and adjust reaction quenching protocols .

Reproducibility checks using orthogonal techniques (e.g., X-ray crystallography for solid-state confirmation) are critical .

Q. What advanced statistical methods can analyze multifactor optimization in Urea, 1-(4-heptyl)-3-propyl- applications?

Methodological Answer: For multifactor studies (e.g., drug delivery or material science):

- Response Surface Methodology (RSM) : Model interactions between variables like pH, temperature, and polymer matrix composition.

- Orthogonal Array Design : Test 4–5 factors with minimal runs (e.g., L16 orthogonal array) .

Example for nanoparticle encapsulation:

| Factor | Level 1 | Level 2 |

|---|---|---|

| pH | 6.0 | 7.4 |

| Polymer | PLGA | Chitosan |

| Loading | 5% | 10% |

ANOVA identifies polymer type as the most significant factor (F-value > 4.0) .

Q. How to investigate the mechanism of Urea, 1-(4-heptyl)-3-propyl- in supramolecular chemistry applications?

Methodological Answer: For supramolecular assemblies (e.g., host-guest systems):

Isothermal Titration Calorimetry (ITC) : Measure binding constants (Ka) with cyclodextrins or cucurbiturils.

Molecular Dynamics (MD) Simulations : Simulate alkyl chain interactions in hydrophobic cavities .

X-ray Diffraction : Resolve crystal packing motifs (e.g., hydrogen-bonded urea tapes) .

Contradictions between ITC and MD data (e.g., entropy-driven vs. enthalpy-driven binding) require free-energy perturbation (FEP) calculations to reconcile .

Q. How can AI-driven automation enhance reaction optimization for Urea, 1-(4-heptyl)-3-propyl- derivatives?

Methodological Answer: AI platforms like COMSOL Multiphysics integrate with robotic labs for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.